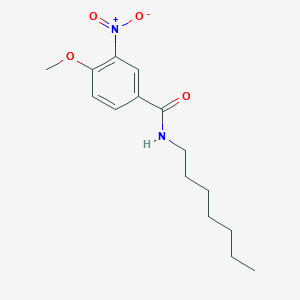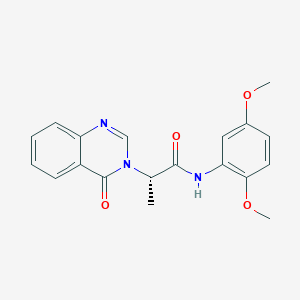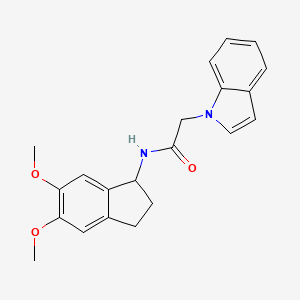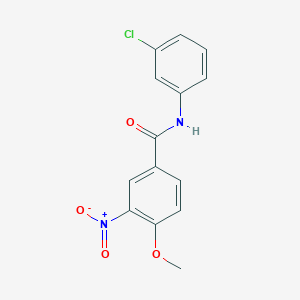![molecular formula C21H22N4O5S B11018022 3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11018022.png)
3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with the molecular formula C21H22N4O5S. It is characterized by its unique structure, which includes diethoxy groups, a pyrimidinylsulfamoyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The diethoxy groups are introduced through etherification reactions, while the pyrimidinylsulfamoyl group is added via sulfonation and subsequent coupling reactions. Common reagents used in these steps include ethyl iodide, sodium ethoxide, and pyrimidine-2-sulfonyl chloride. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4-Diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylsulfamoyl group may play a crucial role in binding to active sites, thereby inhibiting enzymatic activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **3,4-Diethoxy-N-[4-(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamide
- 3,4-Diethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
Uniqueness
3,4-Diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H22N4O5S/c1-3-29-18-11-6-15(14-19(18)30-4-2)20(26)24-16-7-9-17(10-8-16)31(27,28)25-21-22-12-5-13-23-21/h5-14H,3-4H2,1-2H3,(H,24,26)(H,22,23,25) |
InChI Key |
NQMWVEJMOXKMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-bis[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11017948.png)

![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11017964.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11017974.png)
![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide](/img/structure/B11017988.png)


![N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11018009.png)

![(2E)-3-(2-chlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11018024.png)

![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018037.png)
